3-Bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-ol

Physicochemical properties Drug-likeness Lead optimization

Researchers developing PDE4B-selective or NLRP3 inflammasome inhibitors require a stereodefined, cross-coupling-competent pyrazolo-oxazine building block. Generic analogs lack either the chiral handle or the reactive bromine, forcing extra synthetic steps and eroding overall yield. This compound addresses both gaps: • 3-Br enables Pd-catalyzed Suzuki/Buchwald couplings to install aryl/heteroaryl groups at C-3, the key diversification point in PDE4B inhibitor series. • Enantioenriched 6-OH eliminates post-synthetic chiral separation, boosting 6-step sequence yield by an estimated 30-50% vs. racemate. • ≥98% purity across both enantiomers supports chiral HPLC method development and reaction monitoring via UV (λmax ≈260 nm) and MS (distinct 79Br/81Br isotopic pattern).

Molecular Formula C6H7BrN2O2
Molecular Weight 219.04 g/mol
Cat. No. B12888925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-ol
Molecular FormulaC6H7BrN2O2
Molecular Weight219.04 g/mol
Structural Identifiers
SMILESC1C(COC2=C(C=NN21)Br)O
InChIInChI=1S/C6H7BrN2O2/c7-5-1-8-9-2-4(10)3-11-6(5)9/h1,4,10H,2-3H2
InChIKeyHAPVBKBGHFICQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-ol: Key Attributes & Comparators


3-Bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-ol (CAS 1784056-50-3, racemic; separate CAS for (S)- and (R)-enantiomers) is a chiral, fused pyrazolo-oxazine heterocycle bearing a bromine at the 3‑position and a secondary alcohol at the 6‑position . The pyrazolo-oxazine scaffold is recognized for its presence in inhibitors of phosphodiesterase-4B (PDE4B) and the NLRP3 inflammasome, making the compound a strategic intermediate for medicinal chemistry programs targeting inflammatory and CNS disorders [1][2]. Its key structural differentiators relative to unsubstituted or 3‑chloro analogs are the carbon–bromine bond, which enables transition-metal-catalyzed cross-coupling (e.g., Suzuki, Buchwald–Hartwig), and the enantioenriched secondary alcohol, which serves as a stereodefined handle for further derivatization [3].

Why This Compound Cannot Be Replaced by Analogs


The 3‑bromo‑6‑hydroxy substitution pattern is not a generic feature across the pyrazolo‑oxazine family; the most common commercial alternative, 3‑bromo‑6,7‑dihydro‑5H‑pyrazolo[5,1‑b][1,3]oxazine (lacking the 6‑OH, MW 203.04 g·mol⁻¹), lacks the hydrogen‑bond donor/acceptor and the chiral center that are essential for stereoselective downstream functionalization [1][2]. Conversely, the non‑brominated 6‑hydroxy analog (MW 140.14 g·mol⁻¹) cannot participate in palladium‑catalyzed cross‑couplings, which are the primary strategy for installing aryl, heteroaryl, or amine substituents at C‑3 in PDE4B and NLRP3 inhibitor syntheses [2][3]. Substituting the 3‑iodo analog (MW 266.04 g·mol⁻¹) introduces greater steric bulk and a weaker C–I bond that frequently leads to lower selectivity in sequential couplings; meanwhile the 3‑chloro analog exhibits substantially lower oxidative‑addition reactivity with common Pd(0) catalysts, requiring harsher conditions that are incompatible with the acid‑sensitive oxazine ring [4]. The quantitative consequences of these differences are detailed in Section 3.

Differentiation Evidence vs. Closest Analogs


Molecular Weight and Lipophilicity Differentiation

The target compound (MW 219.04 g·mol⁻¹) sits between the non‑brominated 6‑hydroxy analog (MW 140.14 g·mol⁻¹) and the 3‑iodo analog (MW 266.04 g·mol⁻¹), offering a balance of synthetic handle utility and size efficiency [1]. The predicted logP (XLogP3‑AA = 0.6 for the target, versus 1.3 for the non‑hydroxylated 3‑bromo analog and approximately −0.5 for the non‑halogenated 6‑hydroxy analog) indicates intermediate lipophilicity that favors aqueous solubility while retaining passive membrane permeability [1].

Physicochemical properties Drug-likeness Lead optimization

Suzuki Coupling Reactivity of C-3 Bromine

The C‑Br bond of the target compound undergoes oxidative addition to Pd(0) catalysts (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) under standard Suzuki–Miyaura conditions (aryl‑B(OH)₂, K₂CO₃, DME/H₂O, 80 °C) that are documented to proceed with >80% conversion for analogous pyrazolyl bromides, whereas the non‑halogenated analog gives 0% conversion [1]. The 3‑chloro analog requires temperatures above 110 °C and electron‑rich phosphine ligands (e.g., X‑Phos) to achieve comparable conversion, conditions that risk oxazine ring degradation [1][2].

Synthetic chemistry Cross-coupling Medicinal chemistry

Enantiomeric Purity and Chiral Handle Advantage

The (S)‑enantiomer (CAS 2409126‑94‑7) is commercially available at 98% purity, providing a defined stereocenter at C‑6 that can be propagated through subsequent synthetic steps without erosion . In contrast, the racemic mixture requires chiral separation post‑synthesis, adding cost and reducing overall yield. The non‑hydroxylated analog is achiral at C‑6 and cannot confer stereochemical information.

Chiral synthesis Enantioselective Drug discovery

Validation in PDE4B and NLRP3 Clinical Candidates

The 6,7‑dihydro‑5H‑pyrazolo[5,1‑b][1,3]oxazine scaffold is explicitly claimed in Pfizer's PDE4B inhibitor patent (WO 2017/145013) and is present in Genentech's NLRP3 clinical candidate GDC‑2394, which achieved an oral IC₅₀ of 9 nM against NLRP3 in human whole‑blood assays and advanced to cynomolgus monkey safety studies [1][2]. By contrast, regioisomeric pyrazolo[3,2‑b][1,3]oxazines or pyrazolo[5,1‑c][1,4]oxazines lack comparable target‑validation data and are absent from publicly disclosed clinical pipelines.

PDE4B inhibitor NLRP3 inhibitor Target validation

High-Value Application Scenarios


Synthesis of PDE4B Inhibitors via Suzuki–Miyaura Coupling

The 3‑bromo substituent is the preferred coupling partner for introducing aryl or heteroaryl groups at the pyrazole C‑3 position, a key step in constructing PDE4B‑selective inhibitors as described in WO 2017/145013 [1]. The intermediate lipophilicity (predicted logP ≈0.6) and molecular weight (219 g·mol⁻¹) of the target compound allow the final coupled products to remain within CNS drug‑like property space (MW <450, logP <4) after two additional synthetic transformations [2].

Enantioselective Synthesis of GDC-2394 and Analogues

Procurement of the (S)‑enantiomer provides a stereodefined secondary alcohol at C‑6 that can be oxidized to the ketone and subsequently subjected to reductive amination to install the methylamino group found in GDC‑2394 [1]. Using the single enantiomer eliminates a post‑synthetic chiral separation step, directly increasing the overall yield of the 6‑step sequence by an estimated 30–50% compared to starting from the racemate .

SAR Exploration via 6-OH Diversification

The 6‑OH group is a versatile functional handle for alkylation, acylation, sulfonylation, or oxidation, enabling systematic SAR exploration at the oxazine ring. In the PDE4B inhibitor series, modifications at this position significantly modulated isoform selectivity (PDE4B vs. PDE4D), a critical parameter for minimizing gastrointestinal side effects [1]. The 3‑bromo‑6‑hydroxy combination thus offers two orthogonal vectors for library synthesis from a single building block.

Chiral Reference Standard for Analytical Methods

With commercial availability at ≥98% purity for both enantiomers, the compound serves as a qualified reference standard for chiral HPLC method development, determination of enantiomeric excess in reaction monitoring, and preparation of system suitability solutions [1]. Its distinct UV chromophore (pyrazolo‑oxazine, λₘₐₓ ≈260 nm) and bromine isotopic pattern (⁷⁹Br:⁸¹Br ≈1:1) provide orthogonal detection modes (UV and MS) that facilitate quantification in complex reaction mixtures.

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